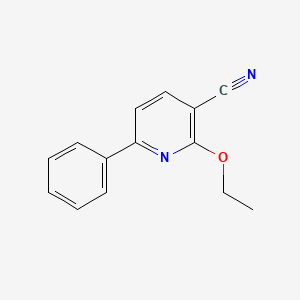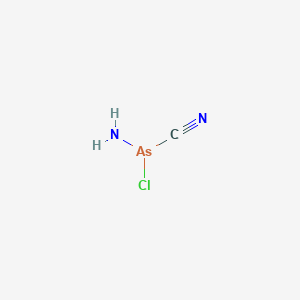![molecular formula C19H15ClN2O B12556369 (E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene CAS No. 182053-56-1](/img/structure/B12556369.png)
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene is an organic compound that belongs to the class of diazenes This compound is characterized by the presence of a diazene group (N=N) connected to a phenyl ring, which is further substituted with a 2-chlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene typically involves the following steps:
Formation of the diazene group: This can be achieved through the reaction of aniline derivatives with nitrous acid, followed by coupling with a suitable aromatic compound.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, altering the activity of target molecules. The compound may also interact with cellular pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-{4-[(2-Bromophenyl)methoxy]phenyl}-2-phenyldiazene
- (E)-1-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-phenyldiazene
- (E)-1-{4-[(2-Methylphenyl)methoxy]phenyl}-2-phenyldiazene
Uniqueness
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene is unique due to the presence of the 2-chlorophenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
182053-56-1 |
|---|---|
Molecular Formula |
C19H15ClN2O |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C19H15ClN2O/c20-19-9-5-4-6-15(19)14-23-18-12-10-17(11-13-18)22-21-16-7-2-1-3-8-16/h1-13H,14H2 |
InChI Key |
GJAGTBVLYRNHND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)


![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)





![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)


![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)

